![molecular formula C17H19F6NO4 B13709517 3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a phenyl ring substituted with two trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps. One common approach is to start with the preparation of the 3,5-bis(trifluoromethyl)phenyl Grignard reagent from the corresponding bromide precursor . This Grignard reagent is then reacted with an appropriate electrophile to introduce the butyric acid moiety. The Boc protection of the amino group is usually achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Grignard reaction and automated systems for the Boc protection step.
化学反応の分析
Types of Reactions
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenyl ring or the butyric acid moiety.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
Uniqueness
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not commonly found in similar compounds.
特性
分子式 |
C17H19F6NO4 |
|---|---|
分子量 |
415.33 g/mol |
IUPAC名 |
4-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-12(8-13(25)26)6-9-4-10(16(18,19)20)7-11(5-9)17(21,22)23/h4-5,7,12H,6,8H2,1-3H3,(H,24,27)(H,25,26) |
InChIキー |
UHGNGHQLEGQIOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


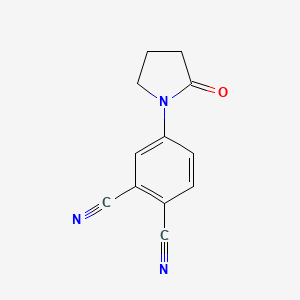


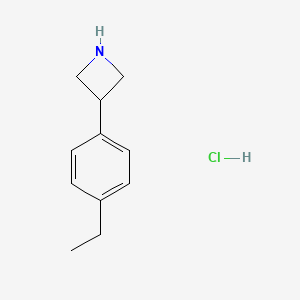
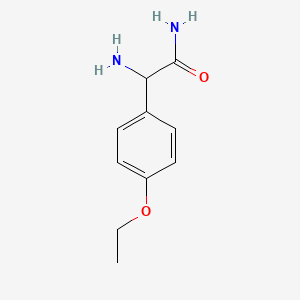
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)
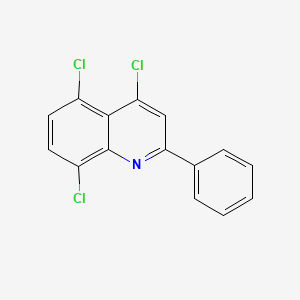

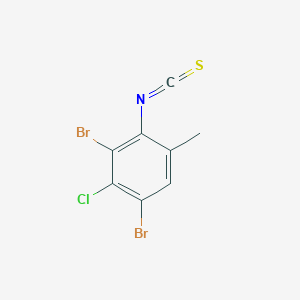
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)



